5-(Furan-3-yl)pyridin-3-amine
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Overview
Description
5-(Furan-3-yl)pyridin-3-amine is a heterocyclic compound that features both a furan ring and a pyridine ring. These structures are significant in organic chemistry due to their unique electronic properties and reactivity. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)pyridin-3-amine typically involves the formation of the furan and pyridine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) for bromination, while nucleophilic substitutions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated furans and pyridines, as well as various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Furan-3-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)pyridin-3-amine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)pyridine: Similar structure but with the furan ring attached at a different position.
5-(Thiophen-3-yl)pyridin-3-amine: Similar structure with a thiophene ring instead of a furan ring.
5-(Furan-3-yl)pyrimidin-4-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-(Furan-3-yl)pyridin-3-amine is unique due to the specific positioning of the furan and pyridine rings, which can influence its electronic properties and reactivity. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-(furan-3-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBRVCQQNZOTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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